1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-4-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)15-7-5-14(2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKAJYUILURLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin-specific protease 28 (USP28) . USP28 plays a crucial role in regulating protein levels and is associated with the progression of certain human malignancies.
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels. This interaction results in the inhibition of proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines.
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A)
Cellular Effects
In cellular contexts, this compound has been found to influence various cellular processes. For instance, it has been reported to inhibit the proliferation of certain cancer cell lines. It can also affect cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects can vary depending on the cell type and the specific experimental conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, it has been found to bind to certain enzymes, leading to their inhibition. This can result in changes in gene expression and other downstream effects. The exact details of these interactions and their consequences are complex and depend on a variety of factors, including the specific biochemical and cellular context.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its inhibitory effects on certain enzymes may become more pronounced with prolonged exposure. Additionally, the compound’s stability, degradation, and long-term effects on cellular function are important considerations in experimental design and interpretation.
Biological Activity
The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.5 g/mol. Its structure features a triazolo-pyrimidine core linked to a piperazine moiety and a butanone group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N7O |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 920225-82-7 |
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising activity against:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Table 1: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
The above results indicate that the compound exhibits significant cytotoxicity, particularly towards A549 cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve inhibition of specific kinases, particularly c-Met kinase. The binding affinity of the compound to the ATP-binding site of c-Met was evaluated using molecular docking studies, revealing a strong interaction that could inhibit tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazolo-pyrimidine core and piperazine ring can significantly affect biological activity. For instance:
- Substituents on the piperazine ring enhance binding affinity.
- The presence of aromatic groups increases cytotoxicity.
These findings highlight the importance of structural modifications in optimizing the biological activity of triazolo-pyrimidine derivatives .
Case Study 1: Anticancer Activity
In a recent study, various derivatives of triazolo-pyrimidines were synthesized and tested for their anticancer properties. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics like Foretinib, demonstrating its potential for further development as a therapeutic agent .
Case Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that compounds similar to This compound can significantly reduce tumor size and improve survival rates in treated subjects compared to controls .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions. For example:
- Step 1: Condensation of substituted pyrimidine precursors with triazole-forming agents (e.g., via Huisgen cycloaddition or diazotization).
- Step 2: Piperazine coupling using nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (N₂ atmosphere) .
- Step 3: Ketone functionalization via Friedel-Crafts acylation or Grignard reactions.
Key factors affecting yield include temperature control (e.g., avoiding thermal degradation above 150°C) and catalyst selection (e.g., Pd catalysts for coupling steps). For analogous compounds, yields range from 40–70% depending on steric hindrance .
Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are critical for validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns on the triazolo-pyrimidine core and piperazine linkage. For example, aromatic protons in the p-tolyl group resonate at δ 7.2–7.4 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion for C₂₁H₂₅N₇O).
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as seen in structurally similar triazolo-pyrimidines .
Advanced Research Questions
Q. How does structural modification of the p-tolyl group or piperazine moiety impact biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal:
Experimental Design:
- Use in vitro kinase assays (e.g., ADP-Glo™) to quantify inhibition.
- Perform molecular dynamics simulations to assess binding pocket interactions.
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for triazolo-pyrimidine derivatives?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized Assay Conditions: Use consistent cell lines (e.g., HEK293 for kinase studies) and ATP concentrations (1–10 µM) .
- Counter-Screening: Test against related targets (e.g., PIM-1 vs. CDK2 kinases) to confirm selectivity.
- Dose-Response Analysis: Generate full dose curves (e.g., 0.1–100 µM) to calculate accurate EC₅₀/IC₅₀ values .
Q. How can computational methods like DFT or molecular docking guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate thermodynamic stability (ΔG of formation) and electron density maps to predict reactive sites. For example, the HOMO-LUMO gap (~4.5 eV) indicates moderate redox stability .
- Molecular Docking (AutoDock Vina): Simulate binding to target proteins (e.g., EGFR kinase) and prioritize substituents with high docking scores (>−9.0 kcal/mol) .
Q. What are the best practices for assessing environmental fate and ecotoxicity of this compound in long-term studies?
Methodological Answer: Adopt protocols from environmental chemistry frameworks like Project INCHEMBIOL:
- Phase 1 (Lab): Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7.4, 25°C).
- Phase 2 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS .
- Data Integration: Use QSAR models to predict biodegradation pathways and ecological risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
